4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide 4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14807939
InChI: InChI=1S/C16H17ClN2O2/c1-12-10-13(17)6-7-15(12)21-9-3-5-16(20)19-14-4-2-8-18-11-14/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C16H17ClN2O2
Molecular Weight: 304.77 g/mol

4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide

CAS No.:

Cat. No.: VC14807939

Molecular Formula: C16H17ClN2O2

Molecular Weight: 304.77 g/mol

* For research use only. Not for human or veterinary use.

4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide -

Specification

Molecular Formula C16H17ClN2O2
Molecular Weight 304.77 g/mol
IUPAC Name 4-(4-chloro-2-methylphenoxy)-N-pyridin-3-ylbutanamide
Standard InChI InChI=1S/C16H17ClN2O2/c1-12-10-13(17)6-7-15(12)21-9-3-5-16(20)19-14-4-2-8-18-11-14/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,20)
Standard InChI Key CYOMYVFGBGMWGK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CN=CC=C2

Introduction

4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and agricultural science. This compound is characterized by its complex structure, which integrates a chlorinated phenoxy group, a pyridine ring, and a butanamide moiety. The molecular formula of this compound is C15H18ClN O3, with a molecular weight of approximately 327.8 g/mol, although some sources report a slightly different molecular weight of 304.77 g/mol.

Biological Activities and Potential Applications

4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide exhibits potential biological activities, particularly in medicinal chemistry. Its interaction with specific molecular targets such as enzymes and receptors may lead to therapeutic effects. For example, it may modulate receptor activity or influence enzyme kinetics, making it a candidate for further pharmacological studies.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide, highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
4-(4-chlorophenoxy)-N-(pyridin-3-yl)butanamideLacks methyl group on phenoxySimilar core structure
4-(4-chloro-2-methylphenoxy)-N-(pyridin-4-yl)butanamidePyridine ring position differsPotentially different biological activity
4-(4-chloro-2-methylphenoxy)-N-(2-thiazolyl)butanamideContains thiazole instead of pyridineDifferent reactivity due to sulfur atom
4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)pentanamidePentanamide moiety instead of butanamideMay exhibit altered pharmacokinetics

Research and Development

Further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of 4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide. Interaction studies involving this compound could focus on its binding affinity to specific enzymes or receptors, which would help identify its biological effects and potential applications in drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator